molecular formula C8H12O5 B015340 (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 30725-00-9

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No. B015340
CAS RN: 30725-00-9
M. Wt: 188.18 g/mol
InChI Key: NHHKFJCWLPPNCN-HSUXUTPPSA-N
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Description

This compound belongs to a class of chemicals that include dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-ones, which are known for their diverse applications in organic synthesis and potential in materials science. The specific stereochemistry indicated by "(3aR,6R,6aR)" suggests its significance in stereoselective synthesis and the importance of its spatial arrangement for its chemical reactivity and properties.

Synthesis Analysis

The synthesis of related 2,2-dimethyl-1,3-dioxin-4-ones and their derivatives, including 6-substituted 4-hydroxy-2-pyrones, has been demonstrated through reactions involving acylbenzotriazoles under mild conditions, showcasing a method for preparing compounds with similar frameworks (Katritzky et al., 2005). This suggests that analogous strategies could be applicable for synthesizing the compound , utilizing similar reagents and reaction conditions.

Molecular Structure Analysis

The crystal structure of compounds closely related to the target molecule has been detailed, providing insights into the configuration of hydroxymethyl groups and the impact of such groups on the overall molecular conformation (Li et al., 2001). These studies highlight the significance of stereochemistry in determining molecular structure and its implications for reactivity and physical properties.

Chemical Reactions and Properties

Research has delved into the reactivity of compounds with similar functional groups, revealing their potential in forming heterocyclic compounds through reactions with alcohols, ketoximes, and triarylphosphines (Kayukova et al., 1998). These findings indicate the versatile reactivity of the hydroxymethyl and dioxolone moieties, which could be leveraged in synthesizing a wide range of derivatives and exploring further chemical transformations.

Scientific Research Applications

Corrosion Inhibition

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one derivatives have been studied as corrosion inhibitors. For instance, Koulou et al. (2020) explored the use of epoxy glucose derivatives, similar in structure to the compound , as inhibitors for mild steel corrosion in acidic environments. These studies involved computational methods like Density Functional Theory (DFT) and molecular dynamics simulations to investigate the adsorption behavior of these compounds and their effectiveness in corrosion inhibition (Koulou et al., 2020).

Synthesis of Carbocyclic Nucleosides

This compound has also been used in the synthesis of key intermediates for carbocyclic nucleosides. Bannister et al. (1997) reported on the synthesis of a closely related compound, which is a key single enantiomer intermediate to carbocyclic nucleosides such as adenosine agonists. This synthesis involves scalable catalytic processes and is significant for the production of these nucleosides (Bannister et al., 1997).

Nematicidal and Antifungal Properties

Compounds derived from (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one have been evaluated for nematicidal and antifungal properties. Srinivas et al. (2017) synthesized a new series of hybrid heterocyclics incorporating this structure and assessed their effectiveness against nematodes and fungal organisms. This research highlights the potential of such compounds in agricultural and pharmaceutical applications (Srinivas et al., 2017).

Synthesis of Chiral Blocks for Cyclopentanoids

The compound has been involved in the synthesis of chiral blocks for cyclopentanoids. Gimazetdinov et al. (2016) investigated the hydroxymethylation of bicyclic allylsilane, yielding a product structurally similar to the compound . This research contributes to the synthesis of cyclopentanoids, which are valuable in medicinal chemistry (Gimazetdinov et al., 2016).

Synthesis of Polyhydroxylated Cyclopentylamines

Fernandez et al. (2010) reported the first total synthesis of a compound structurally similar to (3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one, demonstrating its utility in the transformation of nitrohexofuranoses into cyclopentylamines. This synthesis is significant for the development of β-amino acids and their incorporation into peptides (Fernandez et al., 2010).

properties

IUPAC Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKFJCWLPPNCN-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290883
Record name 2,3-O-Isopropylidene-D-ribonolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

CAS RN

30725-00-9
Record name 2,3-O-Isopropylidene-D-ribonolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30725-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-O-Isopropylidene-D-ribonolactone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Ribonic acid, 2,3-O-(1-methylethylidene)
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Synthesis routes and methods

Procedure details

The multi-step synthesis from D-galactose comprises oxidizing the D-galactose in KOH solution to open the pyranose ring and form potassium D-lyxonate, subjecting the latter compound to alcoholic solution under acid conditions to provide furanose ring closure and form the D-lyxono-1,4-lactone, and then introducing a protecting group at C-2 and C-3 by reaction with ketone in the presence of a dehydrating agent. Use of acetone as the ketone in the latter step gives the compound 2,3-0-isopropylidene-D-lyxono-1,4-lactone. From that point on the multi-step system includes the general reaction steps of the above short synthesis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 2
Reactant of Route 2
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 3
Reactant of Route 3
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 4
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 5
Reactant of Route 5
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 6
Reactant of Route 6
(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Citations

For This Compound
1
Citations
R Fürst, C Lentsch, U Rinner - scienceopen.com
Synthetic methods: All non-aqueous reactions were carried out under a positive pressure of argon using oven-dried (100 C) or flame-dried glassware (under vacuum) unless noted …
Number of citations: 0 www.scienceopen.com

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